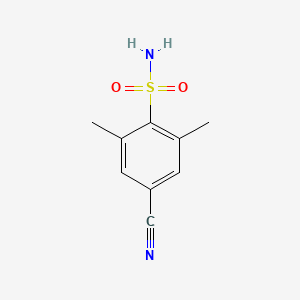

4-Cyano-2,6-dimethylbenzene-1-sulfonamide

Description

Contextualization within Modern Organic and Supramolecular Chemistry

Substituted benzenesulfonamides represent a cornerstone functional group in the landscape of modern organic chemistry. Their prevalence stems from the sulfonamide moiety's unique combination of properties: it is a robust and stable group, yet its synthesis is straightforward, often achieved through the reaction of a sulfonyl chloride with an amine. nih.gov This chemical accessibility has made benzenesulfonamides a frequent feature in a vast array of molecules. In medicinal chemistry, the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. acs.orgnih.gov

Beyond their role as individual molecules, benzenesulfonamides are of profound importance in supramolecular chemistry. nih.gov The sulfonamide group is an excellent hydrogen-bond donor (N-H) and acceptor (S=O), enabling the formation of predictable and reliable intermolecular interactions known as supramolecular synthons. nih.gov This capacity for self-assembly allows chemists to design and construct complex, ordered architectures in the solid state, a field known as crystal engineering. The ability to systematically modify the benzene (B151609) ring with various substituents allows for the fine-tuning of these intermolecular forces, thereby controlling the structure and properties of the resulting crystalline materials. rsc.org

Significance of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide as a Model System for Structural and Mechanistic Investigations

While extensive research has been conducted on a wide range of sulfonamides, this compound emerges as a particularly compelling model system for investigating the intricate interplay of steric hindrance, electronic effects, and hydrogen-bonding interactions. The unique substitution pattern of this molecule provides a platform to deconstruct how these fundamental forces govern molecular conformation, reactivity, and supramolecular assembly.

The significance of this compound as a model system lies in the distinct roles of its constituent parts:

The Sulfonamide Group (-SO₂NH₂): This is the primary anchor for forming supramolecular structures. Its N-H protons act as hydrogen-bond donors, while the sulfonyl oxygens are strong acceptors. The study of its interactions is central to understanding the assembly of sulfonamide-containing crystals. nih.gov

The 2,6-Dimethyl Groups (-CH₃): These ortho substituents are critical for introducing steric effects. Their presence forces the sulfonamide group to twist out of the plane of the benzene ring. researchgate.netwikipedia.org This "ortho effect" sterically isolates the sulfonamide moiety, which can alter its reactivity and modify the geometry of its hydrogen-bonding interactions compared to unhindered analogues. Investigating the extent of this twisting and its consequences is a key area of structural chemistry. researchgate.net

The combination of these features in a single, relatively simple molecule makes this compound an ideal candidate for systematic studies. By comparing its structural and chemical properties to simpler benzenesulfonamides (lacking either the cyano or methyl groups), researchers can isolate and quantify the specific contributions of steric and electronic effects.

Table 1: Structural Features of this compound and Their Investigatory Significance

| Structural Feature | Chemical Property | Significance as a Model System |

|---|---|---|

| Sulfonamide Moiety | Primary hydrogen-bond donor (N-H) and acceptor (S=O). | Allows for the study of predictable supramolecular synthons and self-assembly. |

| 4-Cyano Group | Strong electron-withdrawing nature; potential weak hydrogen-bond acceptor. | Enables investigation into how electronic modulation affects hydrogen-bond strength and the role of weaker interactions (C-H···N) in crystal packing. |

| 2,6-Dimethyl Groups | Exert significant steric hindrance ("ortho effect"). | Provides a framework to study the impact of sterically-induced conformational changes (e.g., twisting of the sulfonamide group) on reactivity and intermolecular bonding geometry. |

Overview of Current Research Trends in Cyano- and Methyl-Substituted Aromatic Sulfonamides

Current research involving aromatic sulfonamides bearing cyano and methyl substituents is diverse, spanning medicinal chemistry, materials science, and fundamental organic chemistry.

One major trend lies in the field of medicinal chemistry , where the precise placement of substituents is used to achieve isoform-selective enzyme inhibition. For instance, substituted benzenesulfonamides are extensively studied as inhibitors of carbonic anhydrases (CAs), enzymes linked to various diseases. acs.orgnih.gov The substitution pattern on the aromatic ring, including cyano and methyl groups, is critical for tuning the binding affinity and selectivity for different CA isoforms. The cyano group, for example, can be involved in crucial binding interactions within the enzyme's active site. nih.gov

In the realm of supramolecular chemistry and crystal engineering , research focuses on using substituted sulfonamides as building blocks for novel solid-state materials. The competition and hierarchy of hydrogen-bonding synthons are active areas of investigation. nih.gov Introducing cyano and methyl groups allows researchers to systematically alter the electronic and steric landscape of the molecule, thereby directing the assembly towards desired crystal packing arrangements with specific properties. The cyano group's ability to participate in non-conventional hydrogen bonds is a tool for creating more complex and robust supramolecular architectures. nih.gov

Finally, in mechanistic organic chemistry , substituted sulfonamides are used to probe reaction mechanisms. The steric hindrance provided by ortho-methyl groups can influence the reactivity of the sulfonamide and adjacent functional groups. researchgate.netnih.gov Studies on base-induced rearrangements and other transformations of sterically hindered sulfonamides provide fundamental insights into how steric and electronic factors control reaction pathways. nih.gov The predictable electronic influence of the cyano group is also leveraged to study structure-reactivity relationships in various chemical transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

4-cyano-2,6-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-6-3-8(5-10)4-7(2)9(6)14(11,12)13/h3-4H,1-2H3,(H2,11,12,13) |

InChI Key |

BCDKZJLTKQYQTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)C)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyano 2,6 Dimethylbenzene 1 Sulfonamide and Its Derivatives

Classical Synthetic Approaches to Arylsulfonamides

Traditional methods for the synthesis of arylsulfonamides have long been established in the canon of organic chemistry. These routes typically involve the formation of a sulfonyl chloride intermediate, which is then reacted with an amine.

Sulfonylation Reactions from Aromatic Precursors

The most direct classical route to arylsulfonamides begins with the electrophilic aromatic substitution of a suitable aromatic precursor. For 4-Cyano-2,6-dimethylbenzene-1-sulfonamide, the logical starting material is 3,5-dimethylbenzonitrile.

The key step is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, a reaction known as chlorosulfonation. This is typically achieved using chlorosulfonic acid (ClSO₃H) pageplace.de. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is thought to be SO₂Cl⁺ stackexchange.com.

The directing effects of the substituents on the aromatic ring are crucial for determining the regioselectivity of the reaction. In 3,5-dimethylbenzonitrile, the two methyl groups are ortho, para-directing, while the cyano group is meta-directing. The incoming electrophile will be directed to the position most activated by the substituents. In this case, the 4-position is activated by both methyl groups (ortho to one and para to the other) and is the sterically most accessible position.

A plausible reaction scheme is as follows:

Figure 1: Proposed chlorosulfonation of 3,5-dimethylbenzonitrile.

The resulting 4-cyano-2,6-dimethylbenzene-1-sulfonyl chloride is then reacted with ammonia or an ammonia surrogate to form the final sulfonamide product. This amination step is a nucleophilic substitution at the sulfur atom.

Figure 2: Amination to form this compound.

Multi-Step Synthesis Pathways from Simpler Building Blocks

An alternative classical approach involves constructing the target molecule through a multi-step sequence, which can offer better control over regiochemistry. A viable pathway for this compound could start from a precursor that already contains a nitrogen functionality, which is later converted to the sulfonyl chloride.

One such pathway could involve the Sandmeyer reaction wikipedia.orgresearchgate.net. This sequence would begin with the synthesis of 4-amino-2,6-dimethylbenzonitrile. This precursor can then undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles.

In a Sandmeyer-type reaction, the diazonium salt is treated with sulfur dioxide in the presence of a copper(I) catalyst to introduce the sulfonyl chloride group nih.govnih.gov. The resulting 4-cyano-2,6-dimethylbenzene-1-sulfonyl chloride is then aminated as described previously.

A general representation of this multi-step pathway is outlined below:

Figure 3: Proposed multi-step synthesis of this compound via a Sandmeyer reaction.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of classical synthetic approaches is highly dependent on the reaction conditions. For the direct chlorosulfonation of 3,5-dimethylbenzonitrile, several factors can be optimized to maximize the yield of the desired product and minimize the formation of unwanted isomers or byproducts.

Table 1: Parameters for Optimization of Chlorosulfonation

| Parameter | Effect on Reaction | Typical Conditions & Considerations |

| Temperature | Controls the rate of reaction and can influence selectivity. Higher temperatures may lead to side reactions like polysulfonylation or decomposition. | The reaction is often carried out at low temperatures (e.g., 0-25 °C) to control the exothermic nature of the reaction and improve selectivity. |

| Stoichiometry | The molar ratio of chlorosulfonic acid to the aromatic substrate affects the extent of reaction. An excess of the sulfonating agent is often used to ensure complete conversion. | A 2-5 fold excess of chlorosulfonic acid is common. However, a large excess can lead to purification challenges. |

| Solvent | While chlorosulfonic acid can act as both reactant and solvent, inert solvents can be used to control viscosity and temperature. | Dichloromethane or chloroform are sometimes used, but solvent-free conditions are also common researchgate.net. |

| Reaction Time | Sufficient time is required for the reaction to go to completion. | Reaction times can vary from a few hours to overnight, monitored by techniques like TLC or GC. |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for chemical synthesis. This has led to the emergence of catalytic and green chemistry approaches for the formation of sulfonamide bonds.

Catalytic Approaches to Sulfonamide Bond Formation

Modern synthetic methods often employ transition metal catalysts to facilitate the formation of the C-S and S-N bonds required for sulfonamide synthesis, often under milder conditions than classical methods frontiersrj.com.

One catalytic approach involves the cross-coupling of an aryl halide or triflate with a source of sulfur dioxide and an amine. While a direct application to this compound is not readily found in the literature, a plausible catalytic route could involve a palladium-catalyzed reaction. For instance, a hypothetical route could start with 4-bromo-3,5-dimethylbenzonitrile, which could be coupled with a sulfur dioxide surrogate and ammonia in a one-pot procedure.

Table 2: Comparison of Classical vs. Catalytic Sulfonamide Synthesis

| Feature | Classical Sulfonylation | Catalytic Cross-Coupling |

| Starting Materials | Aromatic hydrocarbon | Aryl halide/triflate |

| Reagents | Stoichiometric strong acids (e.g., ClSO₃H) | Catalytic amounts of transition metals (e.g., Pd, Cu, Ni) |

| Reaction Conditions | Often harsh (strongly acidic, exothermic) | Generally milder, more neutral pH |

| Functional Group Tolerance | Limited due to harsh conditions | Broader, more tolerant of sensitive functional groups |

| Byproducts | Significant amounts of acidic waste | Lower waste, catalyst recovery can be a challenge |

Green Chemistry Principles and Environmentally Benign Methods

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of sulfonamide synthesis, this involves the use of less hazardous reagents, greener solvents, and more energy-efficient processes tandfonline.com.

Several green strategies are being explored for sulfonamide synthesis:

Use of Greener Solvents: Replacing traditional chlorinated solvents with more environmentally friendly alternatives like water, ethanol, or deep eutectic solvents (DESs) is a key focus researchgate.net. The synthesis of sulfonamides in water has been demonstrated, taking advantage of the insolubility of the product for easy separation tandfonline.com.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. Solvent-free methods for the synthesis of arylsulfonamides have been reported, often involving grinding the reactants together at room temperature researchgate.net.

Alternative Reagents: Replacing hazardous reagents like chlorosulfonic acid with safer alternatives is a major goal. For example, the in-situ generation of sulfonyl chlorides from thiols or disulfides using milder oxidizing agents like trichloroisocyanuric acid (TCCA) in water has been developed researchgate.net.

Mechanochemistry: This involves using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. Mechanochemical methods for the synthesis of sulfonamides have been shown to be efficient and environmentally friendly.

These modern and sustainable strategies offer promising alternatives to classical methods for the synthesis of this compound and its derivatives, with the potential for improved safety, efficiency, and reduced environmental impact.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a significant technique in modern organic chemistry, offering considerable advantages over conventional heating methods. semanticscholar.org This technology is characterized by shorter reaction times, milder reaction conditions, increased product yields, and the suppression of unwanted byproducts. semanticscholar.org The application of microwave irradiation provides a sustainable and economically viable tool for the preparation of functionalized N-heterocycles and other complex organic molecules. semanticscholar.org

In the context of sulfonamide synthesis, microwave-assisted protocols have been efficiently developed. For instance, the synthesis of fluorinated coumarino sulfonamides was achieved through a microwave-assisted Knoevenagel condensation, which resulted in higher yields and required shorter reaction times compared to conventional methods. arkat-usa.org Similarly, various sulfonamide derivatives, including those incorporating pyrazoline and tetrahydroisoquinoline scaffolds, have been successfully synthesized using microwave irradiation at controlled temperatures and power, significantly accelerating the reaction process. nih.govshd-pub.org.rs The synthesis of compounds containing cyano groups, such as 2-aryl-4,5-dicarbonitrile imidazoles and unsaturated cyanoacetamide derivatives, has also been effectively expedited through microwave-assisted Knoevenagel condensation and other one-pot reactions. nih.govresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Sulfonamides

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fluorinated Coumarino Sulfonamides | Microwave | 2-5 min | 85-96% | arkat-usa.org |

| Conventional | 5-10 h | 60-85% | arkat-usa.org | |

| Pyrazoline-Benzenesulfonamides | Microwave | 7 min | Not specified | nih.gov |

| Conventional | 24-48 h | Not specified | nih.gov |

Derivatization and Functionalization Strategies of the Core Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for various research applications, including the development of enzyme inhibitors and antioxidant compounds. nih.gov

N-Alkylation and N-Acylation of the Sulfonamide Group

The nitrogen atom of the sulfonamide group is a key site for functionalization through N-alkylation and N-acylation. N-acylation, in particular, has been extensively studied. A general and effective method involves the reaction of the parent sulfonamide with an N-acylbenzotriazole in the presence of a strong base such as sodium hydride (NaH). researchgate.netsemanticscholar.org This procedure yields N-acylsulfonamides in high yields, ranging from 76% to 100%. researchgate.net This strategy is advantageous as it allows for the use of N-acylbenzotriazoles for which the corresponding acid chlorides may be difficult to prepare. researchgate.netsemanticscholar.org

This N-acylation has been explored as a prodrug strategy for cyclin-dependent kinase inhibitors, where the N-acyl group is designed to be metabolically cleaved to release the active drug. nih.gov Furthermore, the resulting N-acyl-N-alkylsulfonamide (NASA) functionality can act as a targeted acylation agent, capable of forming covalent bonds with specific amino acid residues, such as lysine, in proteins. nih.gov

Table 2: Examples of Reagents for N-Acylation of Sulfonamides

| Sulfonamide Substrate | Acylating Agent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Tolylsulfonamide | N-Benzoylbenzotriazole | NaH | N-Benzoyl-p-tolylsulfonamide | 95% | researchgate.net |

| Methylsulfonamide | N-(4-Chlorobenzoyl)benzotriazole | NaH | N-(4-Chlorobenzoyl)methylsulfonamide | 89% | researchgate.net |

| Acetazolamide | N-(2-Thienoyl)benzotriazole | NaH | N-Acylated Acetazolamide | 85% | researchgate.net |

Transformations Involving the Cyano Group

The cyano group on the aromatic ring is a versatile functional group that can be converted into a variety of other moieties. Aromatic nitriles are valuable synthetic intermediates. researchgate.netnih.gov Though specific transformations on this compound are not detailed in the provided sources, standard organic chemistry transformations for the aromatic nitrile group include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the cyano group into a primary amine (aminomethyl group).

Cycloaddition: The nitrile can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

The reactivity of the cyano group makes it a key handle for introducing further structural diversity into the molecule. The activation of N-cyano groups in related sulfoximines using anhydrides to promote intramolecular cyclization highlights the broader reactivity of cyano moieties in complex scaffolds. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

Further functionalization of the benzene ring can be achieved through aromatic substitution reactions. The position of these substitutions is dictated by the directing effects of the existing substituents: the two methyl groups, the cyano group, and the sulfonamide group.

Electrophilic Aromatic Substitution: The methyl groups are activating and ortho-, para-directing. The sulfonamide group is deactivating but ortho-, para-directing. Conversely, the cyano group and the sulfonyl part of the sulfonamide are strongly deactivating and meta-directing. The combined effect of these groups makes the prediction of regioselectivity complex. The positions ortho to the methyl groups are sterically hindered. The most likely position for electrophilic attack would be the remaining unsubstituted carbon atom (position 5), which is meta to the cyano and sulfonamide groups and ortho/para to the methyl groups.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. nih.gov In the parent scaffold, there is no inherent leaving group. However, if a halogen were introduced onto the ring, the strong deactivating nature of the cyano and sulfonamide groups would activate it toward nucleophilic displacement. nih.gov In some contexts, functional groups like sulfonic acids or even nitro groups can act as leaving groups in ipso-substitution reactions on sufficiently electron-deficient rings. nih.govnih.gov Additionally, the sulfonamide moiety itself has been shown to act as a leaving group in nucleophilic displacement reactions on certain heterocyclic systems. researchgate.net

Purification and Isolation Techniques for High-Purity Research Samples

Achieving high purity is critical for research samples. The purification of this compound and its derivatives typically involves a combination of standard laboratory techniques.

A general workflow begins after the reaction is complete. The reaction mixture is often quenched, for example, by pouring it into an ice-water mixture. nih.govosti.gov The crude product is then isolated via extraction into an appropriate organic solvent, such as dichloromethane (CH2Cl2). shd-pub.org.rsosti.gov The combined organic layers are subsequently washed with aqueous solutions to remove impurities; these washes may include dilute acid (e.g., HCl), base (e.g., Na2CO3), and water. shd-pub.org.rs After washing, the organic phase is dried over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). shd-pub.org.rsosti.gov

Final purification to obtain high-purity samples is typically achieved by one of the following methods:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethyl acetate/hexanes) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed. osti.gov The crude material is loaded onto a silica gel column and eluted with a suitable solvent system, separating the components based on their polarity.

Distillation: For volatile compounds, methods like modified steam distillation can be effective for both isolation and purification on both small and large scales. osti.gov

The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present.

Chemical Reactivity and Mechanistic Investigations of 4 Cyano 2,6 Dimethylbenzene 1 Sulfonamide

Reaction Pathways of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust functional group, prevalent in many chemically significant molecules due to its metabolic stability. chemrxiv.org However, it possesses distinct reactivity that can be exploited in chemical synthesis.

The sulfonamide group contains an acidic proton on the nitrogen atom. The removal of this proton, or deprotonation, results in the formation of a conjugate base, a sulfonamidate anion. The acidity, measured by its pKₐ value, is significantly influenced by the substituents on the aromatic ring. vu.nl Electron-withdrawing groups increase the acidity (lower the pKₐ) by stabilizing the resulting negative charge on the anion, whereas electron-donating groups have the opposite effect. vu.nl

In 4-Cyano-2,6-dimethylbenzene-1-sulfonamide, the strongly electron-withdrawing cyano group (-CN) at the para position significantly increases the acidity of the N-H proton through its inductive and resonance effects. Conversely, the two methyl groups (-CH₃) at the ortho positions exert a weak electron-donating effect, slightly decreasing the acidity. The net effect is an enhanced acidity compared to unsubstituted benzenesulfonamide. The resulting anion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

| Compound | Substituent at para-position | pKₐ (in DMSO) | Effect on Acidity |

| Benzenesulfonamide | -H | 16.0 | Reference |

| 4-Methylbenzenesulfonamide | -CH₃ | 16.6 | Decreased Acidity |

| 4-Chlorobenzenesulfonamide | -Cl | 14.7 | Increased Acidity |

| 4-Nitrobenzenesulfonamide | -NO₂ | 13.9 | Significantly Increased Acidity |

| 4-Cyanobenzenesulfonamide | -CN | Not widely reported, but expected to be significantly lower than 16.0 | Significantly Increased Acidity |

Protonation of the sulfonamide group can also occur under strongly acidic conditions. Studies on substituted N-methylbenzenesulfonamides suggest that the initial site of protonation is one of the sulfonyl oxygen atoms, not the nitrogen atom. nih.govresearchgate.net

While traditionally considered terminal functional groups, recent advancements have established methods for the cleavage of the sulfonamide N-S bond, rendering them versatile synthetic handles for late-stage functionalization. chemrxiv.orgchemrxiv.orgacs.orgsemanticscholar.org This transformation is highly relevant for synthetic utility.

A prominent mechanism for this cleavage is a two-electron reduction of the N-S bond. chemrxiv.orgsemanticscholar.org This process generates a sulfinate and an amine, which can be trapped in situ with various electrophiles or undergo further reactions. chemrxiv.orgchemrxiv.org This reductive cleavage can be achieved under mild conditions using phosphine-based reagents or through photoredox catalysis. chemrxiv.orgresearchgate.netorganic-chemistry.org The reaction is often chemoselective for secondary sulfonamides due to the acidity of the N-H bond, which facilitates the initial steps of the reaction. chemrxiv.org The utility of this approach is highlighted by its tolerance of various other functional groups, including cyano groups. semanticscholar.org

This capability allows for the modification of both the amine and the sulfonyl portions of the original molecule, significantly broadening the synthetic possibilities. For instance, a complex molecule containing the this compound moiety could be cleaved to release an amine for further derivatization, while the resulting sulfinate could be converted into other sulfur-containing functional groups like sulfones. chemrxiv.org

Transformations at the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, primarily involving reactions at the electrophilic carbon atom and the triple bond.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction is a fundamental pathway for the formation of new carbon-carbon and carbon-heteroatom bonds. Strong nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the cyano group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. This provides a valuable method for synthesizing ketones where one of the alkyl or aryl groups is derived from the nucleophile.

The cyano group can be readily transformed into other key functional groups through reduction and hydrolysis.

Reduction: The cyano group can be completely reduced to a primary amine (-CH₂NH₂). This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Hydrolysis: The cyano group can be hydrolyzed to either a carboxylic acid (-COOH) or a carboxamide (-CONH₂). Complete hydrolysis to a carboxylic acid is achieved under vigorous acidic or basic conditions, involving heating with aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH). The reaction proceeds through the intermediate formation of a primary amide. Under carefully controlled, milder conditions, the reaction can often be stopped at the amide stage.

| Transformation | Product Functional Group | Typical Reagents and Conditions |

| Reduction | Primary Amine (-CH₂NH₂) | 1. LiAlH₄ in ether or THF, followed by H₂O workup2. H₂ gas, Pd/C or PtO₂ catalyst |

| Partial Hydrolysis | Carboxamide (-CONH₂) | H₂O₂, aq. NaOH; or H₂SO₄, controlled temperature |

| Complete Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺ (aq. HCl or H₂SO₄), heat; or NaOH(aq), heat, then H₃O⁺ |

Aromatic Reactivity and Substituent Effects on Reaction Kinetics

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the combined electronic and steric effects of the three substituents. lumenlearning.com

The directing and reactivity effects of each substituent are as follows:

-SO₂NH₂ (Sulfonamide): This is a deactivating group due to the strong electron-withdrawing nature of the sulfonyl moiety. It directs incoming electrophiles to the meta position. libretexts.org

-CN (Cyano): This is a strongly deactivating group through both inductive and resonance effects. It is also a meta-director. study.comquora.com

-CH₃ (Methyl): This is an activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the substituents are located at positions C1 (-SO₂NH₂), C2 (-CH₃), C4 (-CN), and C6 (-CH₃). The potential sites for electrophilic attack are C3 and C5.

The directing effects of the substituents converge on these positions:

The methyl groups at C2 and C6 are activating and direct incoming electrophiles to their ortho (C3 and C5) and para (C4 and C6/C2, which are blocked) positions.

The sulfonamide group at C1 is deactivating but directs meta to itself, which are positions C3 and C5.

The cyano group at C4 is deactivating and directs meta to itself, which are positions C2 and C6, both of which are already substituted.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

| -SO₂NH₂ | 1 | Electron-withdrawing | Deactivating | meta (to C3, C5) |

| -CH₃ | 2 | Electron-donating | Activating | ortho, para (to C3, C4) |

| -CN | 4 | Electron-withdrawing | Deactivating | meta (to C2, C6) |

| -CH₃ | 6 | Electron-donating | Activating | ortho, para (to C5, C2) |

Regarding nucleophilic aromatic substitution (SNAr), the ring is rendered electron-poor by the sulfonamide and cyano groups. wikipedia.orgchemistrysteps.com However, a typical SNAr reaction requires a good leaving group (like a halogen) positioned ortho or para to a strong electron-withdrawing group. csbsju.edu As the parent molecule lacks such a leaving group, it is not predisposed to undergo SNAr reactions.

Mechanistic Elucidation of Novel Reactions

The study of reaction mechanisms involving this compound provides critical insights into its chemical behavior and potential for synthetic applications. Understanding the pathways through which this molecule reacts, whether through radical intermediates or concerted processes, is fundamental to controlling reaction outcomes and designing novel chemical transformations. The interplay of the electron-withdrawing cyano group and the sterically hindering ortho-methyl groups on the benzene ring introduces unique electronic and steric effects that influence the formation and stability of intermediates and transition states.

Radical Intermediates in Sulfonamide Chemistry

While direct mechanistic studies on this compound are not extensively documented, the broader field of sulfonamide chemistry provides a strong basis for predicting its behavior, particularly in the context of radical reactions. A growing area of interest is the photocatalytic activation of sulfonamides to generate sulfonyl radical intermediates. vu.nlacs.org This approach allows for the late-stage functionalization of sulfonamides, which are often considered synthetically inert functional groups. vu.nlacs.org

Under photocatalytic conditions, N-substituted derivatives of sulfonamides can be converted into pivotal sulfonyl radical intermediates. vu.nl This transformation is typically achieved through an energy-transfer catalysis (EnT) mechanism. vu.nl The process is initiated by the photoexcitation of a catalyst, which then transfers its energy to the N-substituted sulfonamide, leading to the formation of a key sulfonyl radical intermediate. vu.nl This versatile radical can then participate in a variety of reactions, such as addition to alkenes to form new carbon-sulfur bonds. vu.nlacs.org

The presence of the electron-withdrawing cyano group in this compound would likely influence the stability and reactivity of the corresponding sulfonyl radical. Electron-withdrawing groups can affect the electronic properties of the radical species, which in turn can modulate its reactivity in subsequent steps. nih.govnih.gov

| Parameter | Description | Potential Influence of this compound Structure |

| Radical Generation | Formation of the sulfonyl radical from a suitable precursor. | The cyano group may facilitate the initial activation step under photocatalytic conditions. |

| Radical Stability | The inherent stability of the generated sulfonyl radical. | The electron-withdrawing nature of the cyano group could influence the electron density at the sulfur center, affecting stability. |

| Radical Reactivity | The propensity of the sulfonyl radical to engage in subsequent reactions. | The electronic effects of the cyano and methyl groups will dictate the radical's electrophilicity or nucleophilicity, influencing its reaction partners. |

Concerted Mechanisms and Transition State Analysis

In addition to stepwise radical pathways, concerted mechanisms represent another important class of reactions in organic chemistry. A concerted reaction is a single-step process where bond breaking and bond forming occur simultaneously, passing through a single transition state without the formation of any discrete intermediates. taylorandfrancis.com For aromatic compounds, concerted nucleophilic aromatic substitution (cSNAr) has been a subject of significant investigation. nih.govnih.gov

While classical SNAr reactions typically proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex, certain systems can favor a concerted pathway. nih.gov The feasibility of a concerted mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the electronic and steric properties of the aromatic ring. nih.gov

For a molecule like this compound, any reaction involving nucleophilic attack at the sulfonyl sulfur or the aromatic ring would be subject to these mechanistic considerations. The electron-withdrawing cyano group activates the aromatic ring toward nucleophilic attack, while the ortho-methyl groups provide steric hindrance around the sulfonyl group. nih.gov

Transition state analysis, often performed using computational methods, is a powerful tool for distinguishing between stepwise and concerted mechanisms. By calculating the energy profile of the reaction pathway, chemists can identify the transition states and any intermediates, thereby elucidating the operative mechanism. For a concerted reaction, the energy profile would show a single maximum corresponding to the transition state.

| Mechanistic Feature | Description | Relevance to this compound |

| Reaction Coordinate | The path of minimum energy connecting reactants and products. | For a concerted reaction, this would be a smooth progression through a single transition state. |

| Transition State | The highest energy point along the reaction coordinate. | Its structure would show partial bond formation and breaking. The steric bulk of the methyl groups would influence the geometry and energy of the transition state. |

| Activation Energy | The energy difference between the reactants and the transition state. | The electronic effect of the cyano group would likely lower the activation energy for nucleophilic attack on the ring. |

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework.

For a definitive structural assignment of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide, a suite of NMR experiments would be necessary. A standard ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the aromatic protons would likely appear as a singlet. The two methyl groups, being chemically equivalent, should also produce a single resonance. docbrown.infodocbrown.info The integration of these signals would correspond to the number of protons in each environment.

A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbons of the benzene (B151609) ring, the methyl carbons, and the cyano carbon.

To confirm connectivity, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. An HMBC spectrum would reveal longer-range couplings (typically over two to three bonds), which is crucial for piecing together the molecular structure, for instance, by correlating the methyl protons to the aromatic ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on general principles, as experimental data is not available.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.5-7.8 | ~130-135 |

| Methyl CH₃ | ~2.5-2.7 | ~20-25 |

| Sulfonamide NH₂ | ~7.0-7.5 (broad) | - |

| C-CN | - | ~115-120 |

| C-SO₂ | - | ~140-145 |

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes. For this compound, DNMR could be used to investigate the rotational barrier around the C-S bond connecting the sulfonamide group to the benzene ring. At low temperatures, this rotation might be slow enough to result in distinct NMR signals for conformers, which would coalesce as the temperature is raised. Analysis of the spectra at different temperatures would allow for the calculation of the activation energy for this rotational process.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the types of intermolecular interactions in the solid state.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands. The cyano (C≡N) group typically exhibits a sharp, intense band in the region of 2220-2260 cm⁻¹. The sulfonamide group would give rise to several distinct bands, including symmetric and asymmetric stretching vibrations of the S=O bonds (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively) and N-H stretching vibrations (around 3350-3250 cm⁻¹). researchgate.net Shifts in the N-H stretching frequency can indicate the presence and strength of hydrogen bonding in the solid state. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive, as experimental data is not available.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2975 - 2850 |

| C≡N (Cyano) | Stretching | 2260 - 2220 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1120 |

| C-N | Stretching | 1350 - 1200 |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis would provide definitive proof of the molecular structure and reveal how the molecules pack together in the crystal lattice.

The data from an X-ray diffraction study would allow for the detailed analysis of intermolecular interactions. The sulfonamide group is a strong hydrogen bond donor (N-H) and acceptor (S=O). Therefore, it is highly probable that the crystal structure of this compound would feature extensive hydrogen bonding networks, potentially forming common motifs like dimers or catemers (chains). researchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, such as solubility and melting point. Studies on related secondary benzenesulfonamides have shown that they are prone to polymorphism, often influenced by the solvent used for crystallization. researchgate.netacs.org An investigation into the crystallization of this compound from various solvents could reveal the existence of different polymorphic forms. Each polymorph would require a separate single crystal X-ray diffraction study for complete solid-state structure elucidation.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, this technique provides definitive confirmation of its molecular mass and offers insights into its structural stability and fragmentation pathways under ionization.

The molecular formula of this compound is C₉H₁₀N₂O₂S, corresponding to a molecular weight of approximately 210.26 g/mol . In a mass spectrum, the unfragmented, ionized molecule would appear as the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 210.

Collision-induced dissociation of the molecular ion reveals characteristic fragmentation patterns that are invaluable for structural verification. A notable fragmentation pathway for aromatic sulfonamides involves the rearrangement and subsequent elimination of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov This process is often influenced by the nature of the substituents on the aromatic ring. nih.gov For this compound, this would result in a significant fragment ion at m/z 146.

Another common fragmentation involves the cleavage of a methyl group (CH₃), a characteristic loss for dimethylbenzene derivatives. docbrown.info The loss of a 15 Da methyl radical from the parent ion would produce a fragment at m/z 195. These primary fragments can undergo further dissociation to produce a detailed spectrum that serves as a molecular fingerprint.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion Formula | Description of Fragment Loss |

| 210 | [C₉H₁₀N₂O₂S]⁺ | Molecular Ion ([M]⁺) |

| 195 | [C₈H₇N₂O₂S]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 146 | [C₉H₁₀N₂]⁺ | Loss of sulfur dioxide ([M-SO₂]⁺) |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic structure of molecules by measuring transitions between electronic energy levels. youtube.com These techniques are used to characterize the electronic properties of this compound, which are dictated by its aromatic system and substituent groups.

The primary chromophore in this molecule is the substituted benzene ring. ijermt.org Its absorption of UV light promotes electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) orbitals. libretexts.org The specific wavelengths of light absorbed are highly dependent on the electronic nature of the substituents attached to the ring. ijermt.org

The this compound molecule contains both electron-donating groups (the two methyl groups) and electron-withdrawing groups (the cyano and sulfonamide groups). Electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups often induce a hypsochromic shift (a shift to shorter wavelengths) relative to unsubstituted benzene. ijermt.org The interplay of these opposing effects determines the final position of the absorption maxima (λmax). The primary electronic transitions expected for this molecule are π → π* transitions, characteristic of aromatic systems. ijermt.orglibretexts.org Due to the presence of lone pairs of electrons on the oxygen and nitrogen atoms of the sulfonamide group, weaker n → π* transitions at longer wavelengths may also be possible. libretexts.org

Fluorescence spectroscopy measures the emission of light as the molecule returns from an excited electronic state to the ground state. The presence of both electron-donating and electron-withdrawing substituents on the same aromatic ring can facilitate an intramolecular charge transfer (ICT) state upon excitation, which can significantly influence the fluorescence properties, such as the emission wavelength and quantum yield.

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Relative Energy | Expected Spectral Region |

| π → π | Bonding π orbital to anti-bonding π orbital | High | UV (200-300 nm) |

| n → π | Non-bonding n orbital to anti-bonding π orbital | Low | UV-Vis (longer wavelength) |

Computational Chemistry and Theoretical Studies of 4 Cyano 2,6 Dimethylbenzene 1 Sulfonamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying sulfonamide-containing compounds. These methods provide a balance between computational cost and accuracy, making them well-suited for investigating the electronic and structural properties of molecules like 4-Cyano-2,6-dimethylbenzene-1-sulfonamide. DFT calculations have been instrumental in understanding various molecular characteristics, from electron distribution to spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For sulfonamide derivatives, DFT calculations are frequently used to determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In many organic molecules, the HOMO is often localized on electron-rich regions, acting as an electron donor, while the LUMO is found in electron-deficient areas, ready to accept electrons. For this compound, the electron-withdrawing nature of the cyano and sulfonamide groups, combined with the electron-donating methyl groups, creates a complex electronic landscape that can be precisely mapped using HOMO-LUMO analysis.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis involves identifying the stable geometries (conformers) of a molecule and determining their relative energies. For flexible molecules like this compound, rotation around single bonds, such as the C-S and S-N bonds, can lead to various conformers.

Computational methods, particularly DFT, can be used to explore the potential energy surface of the molecule. By systematically rotating specific bonds and calculating the corresponding energy, a conformational energy landscape can be constructed. This landscape reveals the low-energy, stable conformations and the energy barriers that separate them. Understanding the preferred conformation is essential as it dictates how the molecule interacts with its environment.

Prediction of Spectroscopic Parameters

DFT calculations have proven to be a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can simulate vibrational spectra (infrared and Raman), providing insights into the vibrational modes of the molecule. Each calculated frequency can be assigned to specific stretching, bending, or torsional motions of the atoms.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions are highly sensitive to the electronic environment of each nucleus and can aid in the assignment of experimental NMR spectra. By comparing the calculated and experimental spectroscopic data, a high degree of confidence in the structural characterization of this compound can be achieved.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red-colored regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, MEP analysis would likely reveal negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group, while positive potential might be located around the hydrogen atoms of the amide and methyl groups. This information is critical for understanding how the molecule will interact with other chemical species.

Intermolecular Interactions and Non-Covalent Bonding Analysis

In the solid state, the packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal structure. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different types of intermolecular contacts.

Energy framework analysis is another computational tool that complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal lattice. This method provides a visual representation of the strength and directionality of the intermolecular forces, highlighting the key interactions that stabilize the crystal structure.

Reaction Mechanism Elucidation via Computational Pathways and Transition States

Computational chemistry, particularly DFT, is extensively used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures of reactants, products, intermediates, and transition states.

For reactions involving sulfonamides, computational studies can elucidate the step-by-step process of bond formation and cleavage. For example, in the metabolism of sulfonamide antibiotics by cytochrome P450 enzymes, DFT calculations have been used to explore different reaction pathways, such as hydroxylation and fragmentation. nih.gov By calculating the activation energies associated with different transition states, the most favorable reaction mechanism can be determined. This predictive capability is invaluable for understanding the chemical transformations that this compound may undergo.

Quantitative Structure-Property Relationship (QSPR) Studies (non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. These studies are instrumental in understanding and predicting the behavior of molecules, thereby guiding the design of new compounds with desired properties.

Following a comprehensive review of the scientific literature, no specific QSPR studies focusing on the non-biological properties of this compound could be identified. Research in this area tends to focus on broader classes of sulfonamides or on derivatives with direct biological applications, which are outside the scope of this article. Therefore, no data tables or detailed research findings on the QSPR of this specific compound can be presented at this time.

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases (if applicable, non-biological)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. These simulations can provide detailed insights into the dynamic behavior of substances in different phases, such as liquids or solids, on a very short timescale.

An extensive search of relevant scientific databases and literature was conducted for molecular dynamics simulation studies on this compound that focus on its dynamic behavior in condensed phases for non-biological applications. This search did not yield any specific studies on this particular compound. The existing research on sulfonamides in the context of molecular dynamics simulations is predominantly centered on their interactions with biological macromolecules, such as proteins, which is a topic explicitly excluded from this article. Consequently, there are no available findings or data tables to report for this section.

Applications in Chemical Science and Materials Research Excluding Prohibited Areas

Role in Organic Synthesis as a Building Block or Synthon

While direct applications of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide as a building block or synthon are not extensively documented in publicly available research, the utility of closely related cyanobenzenesulfonyl chlorides in organic synthesis is well-established. For instance, compounds like 4-cyano-2-methoxybenzenesulfonyl chloride are recognized as valuable building blocks. orgsyn.org The sulfonamide functional group is a common feature in many small molecule drug candidates, and its synthesis is a fundamental component of medicinal chemistry. orgsyn.org

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with an amine under basic conditions. orgsyn.org Substituted sulfonyl chlorides that contain polar groups, such as a cyano group, are of particular interest as they can introduce additional specific binding interactions and modify the lipophilicity of a target molecule. orgsyn.org The presence of the cyano and dimethylphenyl functionalities on this compound suggests its potential as a versatile synthon for introducing this specific molecular scaffold into more complex structures.

Potential as a Ligand in Coordination Chemistry (Non-Biological Complexes)

There is limited specific information in the scientific literature regarding the use of this compound as a ligand in non-biological coordination chemistry. However, the molecular structure of this compound contains potential donor atoms—specifically the nitrogen atoms of the cyano and sulfonamide groups, as well as the oxygen atoms of the sulfonyl group—that could coordinate with metal centers. The geometry and electronic properties of the resulting metal complexes would be influenced by the sterically hindered nature of the sulfonamide due to the two methyl groups on the benzene (B151609) ring. Further research would be necessary to explore its coordination behavior and the properties of any resulting complexes.

Applications in Supramolecular Chemistry and Crystal Engineering

The application of this compound in supramolecular chemistry and crystal engineering is an area with potential, largely inferred from the behavior of other sulfonamides. The sulfonamide group is a well-known participant in the formation of predictable hydrogen-bonding networks, which are fundamental to crystal engineering.

Design of Hydrogen-Bonded Networks

The sulfonamide moiety (-SO₂NH₂) possesses both hydrogen bond donors (the N-H group) and acceptors (the O=S=O group), making it an excellent functional group for constructing robust hydrogen-bonded assemblies. In the crystal structures of related sulfonamides, molecules are often linked by intermolecular hydrogen bonds. For example, in the crystal structure of 4-cyano-N-[(4-cyanophenyl)sulfonyl]benzamide, C—H⋯O and C—H⋯N hydrogen bonds connect molecules to form layers. nih.gov It is plausible that this compound would exhibit similar behavior, with the sulfonamide group forming N—H⋯O or N—H⋯N hydrogen bonds, leading to the formation of chains, layers, or more complex three-dimensional networks. The presence of the cyano group offers an additional hydrogen bond acceptor site, potentially leading to more intricate and stable supramolecular architectures.

Co-crystallization and Host-Guest Systems

The ability of this compound to participate in hydrogen bonding also suggests its potential for use in co-crystallization and the formation of host-guest systems. Co-crystals are formed when two or more different molecules are held together in a crystal lattice by non-covalent interactions, most commonly hydrogen bonds. By selecting appropriate co-formers that have complementary hydrogen bonding sites, it should be possible to form co-crystals with this compound. This could be a strategy to modify the physicochemical properties of the compound, such as solubility and stability. The aromatic ring and the substituents could also allow it to act as a guest in larger host molecules, or potentially as a component of a host framework, although specific examples are not currently documented.

Exploration in Catalysis and Organocatalysis

While direct catalytic applications of this compound have not been reported, the broader class of sulfonamides has been explored in the development of catalysts, particularly for asymmetric reactions.

Chiral Sulfonamide Catalysts in Asymmetric Reactions

Chiral sulfonamides are used as ligands for metal-based catalysts and as organocatalysts in a variety of asymmetric transformations. The sulfonamide nitrogen can be readily deprotonated to form a chiral anion, or the N-H group can act as a hydrogen-bond donor to activate substrates. If this compound were to be modified to introduce a chiral center, for example, by derivatizing the sulfonamide nitrogen with a chiral auxiliary, the resulting molecule could potentially be explored as a catalyst. The electronic properties of the cyano- and dimethyl-substituted aryl group would influence the acidity of the N-H proton and the steric environment around the catalytic site, which could in turn affect the efficiency and stereoselectivity of the catalyzed reaction. However, research into such applications of this specific compound is yet to be published.

Sulfonamides as Hydrogen-Atom Transfer (HAT) Catalysts

The broader class of sulfonamide compounds has garnered significant attention for their ability to act as catalysts in hydrogen-atom transfer (HAT) reactions. These processes are fundamental in organic synthesis, enabling the selective functionalization of C-H bonds. Research has demonstrated that diarylsulfonamides, for instance, can be effective in photoredox allylic and benzylic C-H arylations. In such systems, the sulfonamide, upon activation, can form a sulfonamidyl radical that facilitates the HAT process.

While direct and detailed research specifically employing this compound as a HAT catalyst is not yet widely published, its molecular architecture—featuring an electron-withdrawing cyano group and sterically influencing methyl groups on the benzene ring—presents a unique electronic and steric profile. These characteristics are critical in tuning the reactivity and selectivity of HAT catalysts. Theoretical and future experimental work may yet elucidate the specific catalytic efficiencies and potential advantages of this particular sulfonamide in HAT-mediated transformations.

Integration into Functional Materials (Non-Biological)

The integration of specific molecular moieties into larger material structures is a cornerstone of modern materials science. The properties of this compound suggest its potential as a valuable component in the development of novel functional materials.

Polymer Precursors and Monomers

Although not yet extensively documented in the scientific literature, the bifunctional nature of this compound—possessing both a reactive sulfonamide group and a cyano group—makes it a candidate for investigation as a monomer or polymer precursor. The sulfonamide and cyano functionalities could, in principle, participate in various polymerization reactions, potentially leading to the formation of polymers with unique thermal, mechanical, and electronic properties. The rigid, substituted aromatic core would be expected to impart thermal stability and specific conformational characteristics to a polymer backbone.

Components in Optical or Electronic Materials

The confluence of a sulfonamide group and a cyano-substituted aromatic ring within this compound points towards its potential utility in the design of advanced optical and electronic materials. The cyano group is a well-known electron-withdrawing group that can influence the electronic properties of a molecule, including its dipole moment and its ability to participate in charge-transfer interactions. These are key considerations in the development of materials with nonlinear optical (NLO) properties or for use in organic electronic devices.

While specific studies detailing the optical or electronic properties of materials incorporating this compound are limited, its classification by some chemical suppliers under "Electronic Materials" suggests that it is recognized within the industry as a compound of interest for such applications. Further research is necessary to fully characterize its contributions to the optical and electronic performance of materials in which it is a component.

Advanced Analytical Methodologies for Research on 4 Cyano 2,6 Dimethylbenzene 1 Sulfonamide

Chromatographic Separations for Complex Reaction Mixtures (HPLC, GC, SFC)

The synthesis of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide can result in a complex mixture containing the desired product, unreacted starting materials, intermediates, and various byproducts. Chromatographic techniques are indispensable for the qualitative and quantitative analysis of such mixtures. The choice of technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC)—depends on the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly versatile and widely used technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of aromatic sulfonamides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamide analysis. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and the separation is based on the differential partitioning of the analytes between the two phases. For a complex reaction mixture from the synthesis of this compound, a gradient elution method is often employed to achieve optimal separation of compounds with a wide range of polarities.

A typical HPLC method for the analysis of a reaction mixture containing this compound would involve a C18 column and a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the analytes) and an organic modifier such as acetonitrile or methanol. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While many sulfonamides have limited volatility, derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov A common derivatization approach for sulfonamides is methylation. nih.gov The resulting derivatives are more volatile and can be efficiently separated on a capillary GC column.

For the analysis of a reaction mixture leading to this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and sensitive detection. The choice of the stationary phase for the GC column is critical and is typically a non-polar or medium-polarity phase.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for the separation of chiral compounds and for preparative scale purifications due to the low viscosity and high diffusivity of the mobile phase, which leads to faster separations and reduced solvent consumption. For polar compounds like sulfonamides, a polar organic co-solvent (modifier) such as methanol is typically added to the CO2 mobile phase to increase its elution strength. chromatographytoday.com SFC can be a powerful tool for the purification of this compound from a complex reaction mixture, offering a greener alternative to preparative HPLC.

Interactive Data Table: Illustrative Chromatographic Conditions for the Analysis of a this compound Reaction Mixture

| Parameter | HPLC | GC (with derivatization) | SFC |

| Column | C18, 250 mm x 4.6 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium | A: Supercritical CO2B: Methanol |

| Gradient/Program | 5% B to 95% B in 20 min | 100°C (2 min) to 300°C at 10°C/min | 5% B to 40% B in 10 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |

| Detector | Photodiode Array (PDA) at 254 nm | Mass Spectrometer (MS) | UV-Vis at 254 nm |

| Injection Volume | 10 µL | 1 µL (split mode) | 5 µL |

| Oven Temperature | 40°C | See Program | 40°C |

Hyphenated Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is essential for its optimization. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for real-time, in-situ reaction monitoring. researchgate.netnih.gov These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products as the reaction progresses, without the need for manual sampling and offline analysis.

For the synthesis of this compound, which may involve steps like sulfonation and amidation, in-situ monitoring can provide invaluable insights. Techniques such as HPLC-MS and in-situ Fourier Transform Infrared (FTIR) spectroscopy are particularly well-suited for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

Online HPLC-MS systems can be configured to automatically draw small aliquots from a reaction vessel, perform a rapid separation, and provide mass spectrometric data for each component. researchgate.net This allows for the unambiguous identification and quantification of each species in the reaction mixture over time. By tracking the disappearance of starting materials and the appearance of the product and any byproducts, a detailed reaction profile can be constructed. This data is crucial for determining reaction endpoints, identifying reaction intermediates, and understanding the formation of impurities.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction mixture, provides real-time information about the changes in functional groups during a reaction. youtube.comyoutube.com For the synthesis of this compound, specific infrared absorption bands corresponding to the starting materials (e.g., a sulfonyl chloride) and the product (the sulfonamide) can be monitored. For example, the disappearance of the S-Cl stretching vibration and the appearance of the N-H and S=O stretching vibrations of the sulfonamide group can be tracked. This technique is non-invasive and provides continuous data, making it ideal for studying reaction kinetics and identifying the formation of transient intermediates.

Interactive Data Table: Illustrative Data from In-Situ FTIR Monitoring of a Sulfonamide Synthesis

| Time (minutes) | Reactant A (Sulfonyl Chloride) Peak Area (arbitrary units) | Product (this compound) Peak Area (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.68 | 0.32 |

| 30 | 0.50 | 0.50 |

| 40 | 0.35 | 0.65 |

| 50 | 0.22 | 0.78 |

| 60 | 0.10 | 0.90 |

| 70 | 0.05 | 0.95 |

| 80 | 0.02 | 0.98 |

| 90 | < 0.01 | > 0.99 |

Future Directions and Emerging Research Avenues for 4 Cyano 2,6 Dimethylbenzene 1 Sulfonamide and Its Derivatives

Development of Novel and Efficient Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like 4-Cyano-2,6-dimethylbenzene-1-sulfonamide often relies on classical, multi-step procedures which can be inefficient. Future research is poised to develop more streamlined and efficient synthetic routes. Key areas of focus will likely include:

C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis. Future efforts will likely target the direct introduction of the cyano, dimethyl, and sulfonamide groups onto a benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. This approach offers significant improvements in atom economy and step efficiency.

Metal-Free Synthesis: There is a growing trend towards the development of metal-free synthetic methods to avoid the costs and potential toxicity associated with transition metal catalysts. Research into metal-free amination and sulfonation reactions could provide more sustainable routes to this compound and its analogs.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction speed, scalability, and safety. Developing continuous flow processes or microwave-assisted protocols for the synthesis of this compound could enable more rapid and efficient production for further research and application.

One-Pot Procedures: Combining multiple reaction steps into a single, "one-pot" procedure can dramatically improve efficiency and reduce waste. Future synthetic strategies will likely aim to construct the this compound scaffold in a tandem or cascade fashion from simple precursors.

A comparative look at traditional versus modern synthetic approaches highlights the potential for advancement:

| Synthetic Strategy | Traditional Approach | Future Direction |

| Starting Materials | Pre-functionalized aromatics | Simple, unactivated hydrocarbons |

| Catalysis | Often reliant on heavy metals | Metal-free or earth-abundant metal catalysts |

| Efficiency | Multi-step, lower yields | Fewer steps, higher yields, improved atom economy |

| Technology | Batch processing | Flow chemistry, microwave-assisted synthesis |

Exploration of Unprecedented Reactivity Profiles

The unique substitution pattern of this compound, with its electron-withdrawing cyano and sulfonamide groups and sterically hindering dimethyl groups, suggests the potential for unusual reactivity. Future research will likely explore:

Steric Influence on Reactivity: The ortho-dimethyl groups can exert significant steric hindrance around the sulfonamide moiety. This could lead to unusual reactivity in sulfonyl transfer reactions, potentially favoring C-N bond cleavage over the more typical S-N fission observed in less hindered sulfonamides.

Modulation of the Sulfonamide Group: The sulfonamide group is generally considered stable. However, the electronic environment created by the cyano group could influence its reactivity, making it more susceptible to nucleophilic substitution or enabling its participation in novel coupling reactions. The

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-Cyano-2,6-dimethylbenzene-1-sulfonamide with high purity?

- Methodological Answer :

- Synthesis : Optimize reaction conditions (e.g., temperature, solvent polarity) using factorial design to minimize side products. For example, a 2^3 factorial design can test variables like reaction time (6–12 hrs), catalyst loading (1–3 mol%), and solvent (DMF vs. acetonitrile) .

- Characterization : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and NMR (¹H/¹³C) to confirm regioselectivity. Compare spectroscopic data (e.g., CN stretch at ~2230 cm⁻¹ in IR) with literature or Sigma-Aldrich’s reference standards .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- Use X-ray crystallography to resolve ambiguities in sulfonamide group orientation.

- Mass spectrometry (HRMS) with ESI+ ionization can confirm the molecular ion peak at m/z 182.20 (C₇H₆N₂O₂S) .

- Thermogravimetric analysis (TGA) assesses thermal stability, critical for applications in high-temperature reactions .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving this compound be resolved?

- Methodological Answer :

- Theoretical Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers of proposed pathways (e.g., nucleophilic substitution vs. radical mechanisms). Validate with kinetic isotope effects (KIEs) .

- Cross-Validation : Replicate conflicting studies under standardized conditions (pH 7–9, inert atmosphere) and use multivariate analysis to isolate variables causing discrepancies .

Q. What strategies enhance the compound’s reactivity in catalytic systems while avoiding decomposition?

- Methodological Answer :

- Ligand Design : Introduce electron-withdrawing groups (e.g., nitro) at the 2,6-dimethyl positions to stabilize transition states. Monitor decomposition via in-situ Raman spectroscopy .

- Process Control : Implement real-time PAT (Process Analytical Technology) tools like inline NMR to adjust parameters dynamically during continuous-flow synthesis .

Q. How can computational tools predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential (log Kow ~2.1). Validate with experimental soil column studies measuring leaching rates .

- Molecular Dynamics Simulations : Simulate interactions with aqueous environments to predict hydrolysis pathways (e.g., pH-dependent sulfonamide cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products